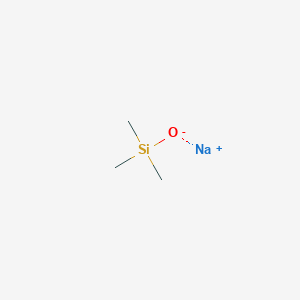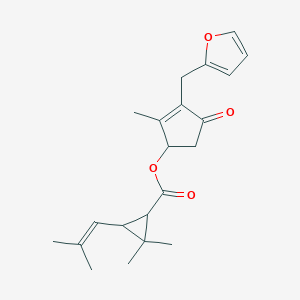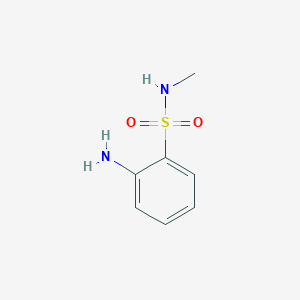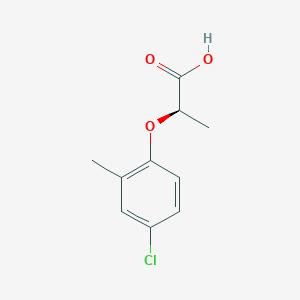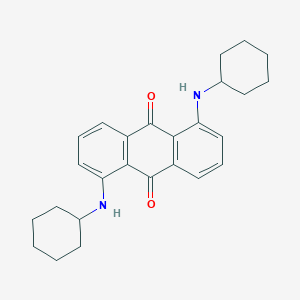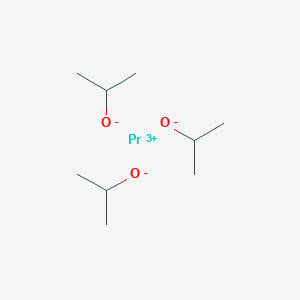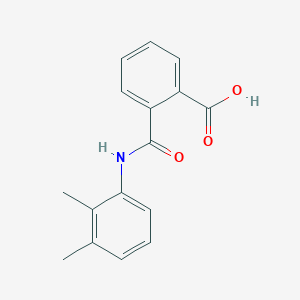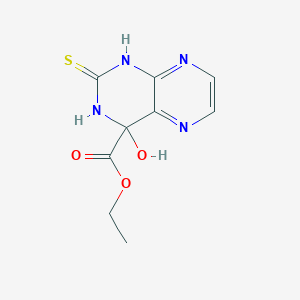
Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate, also known as EHP, is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. EHP is a pteridine derivative that has been synthesized and studied for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate is not fully understood, but researchers believe that it may work by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate may have antioxidant properties that protect against oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate has a number of biochemical and physiological effects. For example, Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate has been shown to inhibit the activity of certain enzymes involved in the metabolism of cancer cells, leading to a reduction in cell growth and proliferation. Additionally, Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate has been shown to have antioxidant properties that protect against oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate has been extensively studied, which means that there is a wealth of information available on its properties and potential therapeutic applications. However, one limitation of using Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate in lab experiments is that it may not be suitable for all types of experiments. For example, Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate may not be effective in inhibiting the growth of all types of cancer cells, and may not be effective in treating all types of neurodegenerative diseases.
Direcciones Futuras
There are a number of future directions that researchers could explore in relation to Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate. For example, researchers could investigate the potential of Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate as a treatment for other types of diseases, such as cardiovascular disease or diabetes. Additionally, researchers could investigate the potential of Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate as a drug delivery system, or explore the use of Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate in combination with other drugs to enhance their therapeutic effects.
Conclusion:
In conclusion, Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate is a chemical compound that has been extensively studied for its potential therapeutic applications. Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate has been shown to have anti-cancer properties, and may be effective in inhibiting the growth of cancer cells. Additionally, Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases. While there are advantages and limitations to using Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate in lab experiments, there are a number of future directions that researchers could explore in relation to this compound.
Métodos De Síntesis
Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate can be synthesized using a variety of methods, including the condensation of ethyl 4-aminobenzoate with 2,4-thiazolidinedione, followed by oxidation with hydrogen peroxide. Another method involves the reaction of ethyl 4-aminobenzoate with thiourea, followed by oxidation with hydrogen peroxide.
Aplicaciones Científicas De Investigación
Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Researchers have found that Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate has anti-cancer properties, and may be effective in inhibiting the growth of cancer cells. Additionally, Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
18204-27-8 |
|---|---|
Nombre del producto |
Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate |
Fórmula molecular |
C9H10N4O3S |
Peso molecular |
254.27 g/mol |
Nombre IUPAC |
ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate |
InChI |
InChI=1S/C9H10N4O3S/c1-2-16-7(14)9(15)5-6(11-4-3-10-5)12-8(17)13-9/h3-4,15H,2H2,1H3,(H2,11,12,13,17) |
Clave InChI |
HNEQTKJEHIYTGN-UHFFFAOYSA-N |
SMILES isomérico |
CCOC(=O)C1(C2=NC=CN=C2NC(=N1)S)O |
SMILES |
CCOC(=O)C1(C2=NC=CN=C2NC(=S)N1)O |
SMILES canónico |
CCOC(=O)C1(C2=NC=CN=C2NC(=S)N1)O |
Sinónimos |
1,2,3,4-Tetrahydro-4-hydroxy-2-thioxo-4-pteridinecarboxylic acid ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



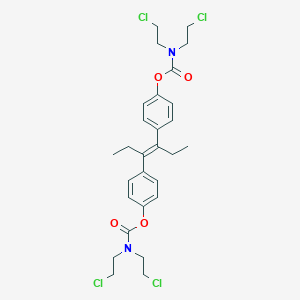
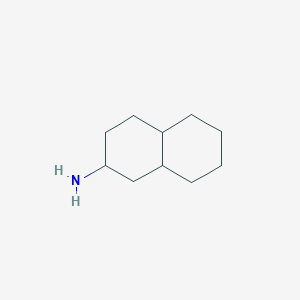
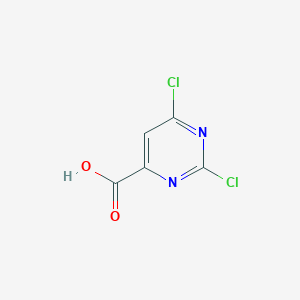
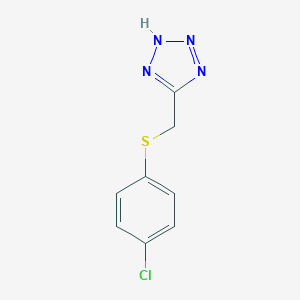
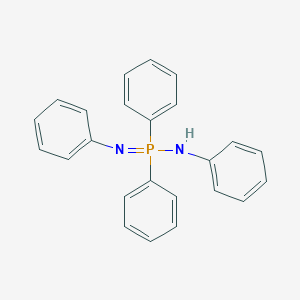
![Benzoic acid, 4-[(trimethylsilyl)amino]-, trimethylsilyl ester](/img/structure/B95663.png)
